molecular formula C27H26ClN3O2S B2811306 N-(4-chlorophenethyl)-3-(4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950313-73-2

N-(4-chlorophenethyl)-3-(4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No. B2811306
CAS RN: 950313-73-2
M. Wt: 492.03
InChI Key: QVVFYDUDNIATES-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-3-(4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C27H26ClN3O2S and its molecular weight is 492.03. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenethyl)-3-(4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-3-(4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Approaches : The compound has been synthesized through various methods, including cyclization of corresponding carboxamides and thermal cyclization processes. These methods provide a foundational understanding of the chemical structure and potential modifications for enhancing biological activity or other chemical properties (Sauter, 1968).

  • Characterization and Novel Derivatives : Research has focused on creating novel derivatives of thieno[2,3-d]pyrimidin-2-yl compounds, investigating their chemical structure through various spectroscopic methods. This includes the development of compounds with potential antimicrobial activities and the exploration of their molecular frameworks for biological applications (El Azab & Abdel-Hafez, 2015).

Potential Applications

  • Antimicrobial Properties : Several studies have explored the antimicrobial potential of derivatives related to the compound, indicating their effectiveness against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications of the thieno[2,3-d]pyrimidin-2-yl skeleton can lead to promising antimicrobial agents (Hafez et al., 2016).

  • Herbicidal and Antitumor Activities : Research has also extended to the evaluation of these compounds for herbicidal and antitumor activities, showing that specific derivatives exhibit significant biological effects. This highlights the compound's versatile potential in developing new treatments or agricultural chemicals (Liu et al., 2008).

  • Regioselectivity in Chemical Reactions : Studies have shown the importance of regioselectivity in the cyclization reactions involving thieno[2,3-d]pyrimidin-2-yl derivatives, which is crucial for the synthesis of complex molecules with specific biological activities. This aspect of chemical reactivity provides insights into designing and synthesizing targeted compounds for various scientific applications (Kut et al., 2020).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(4-oxo-7-phenyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O2S/c28-20-9-6-17(7-10-20)14-15-29-24(32)13-12-23-30-26(33)25-21-11-8-19(18-4-2-1-3-5-18)16-22(21)34-27(25)31-23/h1-7,9-10,19H,8,11-16H2,(H,29,32)(H,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVFYDUDNIATES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)SC4=C2C(=O)NC(=N4)CCC(=O)NCCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenethyl)-3-(4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

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